(R)-Alyssin

Description

Properties

CAS No. |

167963-06-6 |

|---|---|

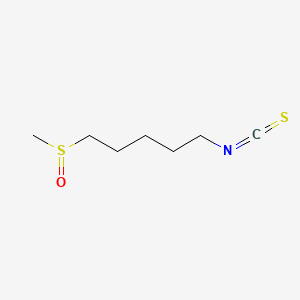

Molecular Formula |

C7H13NOS2 |

Molecular Weight |

191.3 g/mol |

IUPAC Name |

1-isothiocyanato-5-[(R)-methylsulfinyl]pentane |

InChI |

InChI=1S/C7H13NOS2/c1-11(9)6-4-2-3-5-8-7-10/h2-6H2,1H3/t11-/m1/s1 |

InChI Key |

IUUQPVQTAUKPPB-LLVKDONJSA-N |

Canonical SMILES |

CS(=O)CCCCCN=C=S |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Alyssin, (-)-; Alyssin, (R)- |

Origin of Product |

United States |

Foundational & Exploratory

The Enigmatic (R)-Alyssin: A Quest for Structure and Function Reveals a Scientific Void

A comprehensive investigation into the scientific literature and chemical databases for the structure elucidation and characterization of a compound designated as "(R)-Alyssin" has yielded no specific information. This inquiry, aimed at providing an in-depth technical guide for researchers, scientists, and drug development professionals, encountered a significant knowledge gap, suggesting that "this compound" may be a novel, yet-to-be-publicly-documented molecule, a compound known by a different nomenclature, or a proprietary entity not disclosed in accessible scientific domains.

The intended exploration was designed to encompass a thorough examination of the molecule's three-dimensional architecture, its physicochemical properties, and its potential biological activities. The core of this technical guide was to be built upon quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Planned Investigation and Missing Data

The established methodology for the structural elucidation of a novel compound like this compound would typically involve a multi-pronged analytical approach. The planned sections of this guide, which now stand as a testament to the current void in public knowledge, are outlined below.

Physicochemical and Spectroscopic Characterization

A fundamental step in characterizing any new chemical entity is the determination of its physical and spectroscopic properties. This would involve:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR data are crucial for determining the carbon-hydrogen framework of a molecule. Chemical shifts (δ), coupling constants (J), and correlation spectra (such as COSY, HSQC, and HMBC) provide detailed insights into the connectivity of atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular weight and elemental composition of this compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) would offer clues about the molecule's substructures.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of specific functional groups (e.g., hydroxyl, carbonyl, amine groups) based on their characteristic vibrational frequencies.

-

Chiroptical Spectroscopy: Given the "(R)" designation, techniques like circular dichroism (CD) spectroscopy and measurements of specific rotation ([α]D) would be vital to confirm the absolute stereochemistry of the molecule.

Table 1: Anticipated Physicochemical and Spectroscopic Data for this compound

| Property | Expected Data Type | Information Yielded |

| Molecular Formula | CₓHᵧNₐOₑ... | Elemental Composition |

| Molecular Weight | g/mol | Mass of one mole of the substance |

| Appearance | Solid, liquid, oil; color | Physical state and appearance |

| Melting/Boiling Point | °C | Phase transition temperatures |

| Solubility | In various solvents | Polarity and solubility characteristics |

| Specific Rotation [α]D | degrees | Chirality and optical activity |

| ¹H NMR | Chemical shifts (δ), multiplicity, coupling constants (J) | Proton environment and connectivity |

| ¹³C NMR | Chemical shifts (δ) | Carbon skeleton |

| HRMS | m/z | Precise mass and molecular formula |

| IR | Wavenumber (cm⁻¹) | Presence of functional groups |

Without any available data, this table remains a template for the necessary characterization of this compound.

Experimental Protocols: A Methodological Outline

The elucidation of a chemical structure is a systematic process. The following outlines the standard experimental protocols that would have been detailed in this guide.

Isolation and Purification

For a natural product, the process would begin with extraction from its source, followed by chromatographic purification techniques such as High-Performance Liquid Chromatography (HPLC) to obtain a pure sample of this compound.

Structure Elucidation Workflow

The logical flow of experiments to determine the structure of an unknown compound is critical.

Caption: A typical workflow for the elucidation of a novel chemical structure.

Biological Activity and Signaling Pathways

A significant focus for drug development professionals is the biological activity of a compound. Investigations would typically involve in vitro assays to screen for activity against various biological targets (e.g., enzymes, receptors). If this compound were to show promising activity, further studies would be necessary to elucidate its mechanism of action and any relevant signaling pathways.

Caption: A hypothetical signaling pathway that could be investigated for this compound.

Conclusion: A Call for Data

The absence of any discernible data on "this compound" in the public domain makes the creation of an in-depth technical guide impossible at this time. The framework presented here highlights the necessary experimental evidence and data required to characterize a novel chemical entity fully. For researchers, scientists, and drug development professionals who may have access to proprietary information on "this compound," the structured approach outlined in this document can serve as a template for its comprehensive scientific documentation. Until such data becomes publicly available, the structure, properties, and potential of this compound remain an intriguing mystery in the vast landscape of chemical science.

(R)-Alyssin: A Technical Whitepaper on its In Vitro and In Vivo Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Alyssin, with the systematic name (R)-1-isothiocyanato-5-(methylsulfinyl)pentane, is a naturally occurring isothiocyanate and a structural analog of the well-studied chemopreventive agent, sulforaphane. It is distinguished from sulforaphane by the presence of a five-carbon alkyl chain, one methylene group longer than that of sulforaphane. While research specifically focused on this compound is limited, existing in vitro studies indicate its potential as a modulator of xenobiotic-metabolizing enzymes and as an antiproliferative agent. This technical guide provides a comprehensive overview of the currently available data on the in vitro and in vivo effects of this compound, supplemented with information on its close structural analog, Berteroin, to infer potential biological activities. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and development.

Introduction

Isothiocyanates (ITCs) are a class of naturally occurring compounds found predominantly in cruciferous vegetables. They are derived from the enzymatic hydrolysis of glucosinolates. One of the most extensively researched ITCs is sulforaphane, known for its potent anticancer and chemopreventive properties. This compound, a homolog of sulforaphane, presents an interesting subject for investigation due to its structural similarity, which may confer unique biological activities. This document collates the existing scientific knowledge on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its potential mechanisms of action to facilitate a deeper understanding for researchers in oncology and drug discovery.

Chemical Structure

-

Systematic Name: (R)-1-isothiocyanato-5-(methylsulfinyl)pentane

-

Molecular Formula: C₇H₁₃NOS₂

-

Molecular Weight: 191.32 g/mol

-

CAS Number: 167963-06-6

In Vitro Effects of this compound

The available in vitro data on this compound primarily focuses on its effects on cancer cell lines, particularly its influence on drug-metabolizing enzymes and cell proliferation.

Quantitative Data Summary

| Assay | Cell Line | Inducer/Substrate | Concentration of this compound | Observed Effect | Citation |

| CYP1A1 Activity Inhibition | MCF-7 (Human Breast Cancer) | Anthracene | 0.5 - 2.5 µM | Direct inhibition of catalytic activity. | [1] |

| CYP1A2 Activity Inhibition | MCF-7 (Human Breast Cancer) | Anthracene | 0.5 - 2.5 µM | Inhibition of activity, partly through protein level disturbance. | [1] |

| CYP1A1 Activity Inhibition | MCF-7 (Human Breast Cancer) | Dibenzo[a,h]anthracene | Not Specified | More potent inhibition compared to the weaker inducer (Anthracene). | [1] |

| CYP1A2 Activity Inhibition | MCF-7 (Human Breast Cancer) | Dibenzo[a,h]anthracene | Not Specified | More potent inhibition compared to the weaker inducer (Anthracene). | [1] |

| Antiproliferative Activity | HCT116 (Human Colon Cancer) | - | IC₅₀ = <4 µM | Inhibition of cell proliferation. |

Note: The study on CYP1A1 and CYP1A2 inhibition mentioned that Alyssin and sulforaphane exhibited similar potency, while 2-oxohexyl isothiocyanate was a weaker inhibitor[1].

Experimental Protocols

This protocol is a standard method to assess the effect of a compound on cell viability and proliferation.

Materials:

-

Target cancer cell line (e.g., HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

This protocol describes the measurement of CYP1A1 and CYP1A2 activity using the 7-ethoxyresorufin-O-deethylase (EROD) assay.

Materials:

-

MCF-7 cells

-

Cell culture medium

-

Inducer (e.g., Anthracene or Dibenzo[a,h]anthracene)

-

This compound

-

7-Ethoxyresorufin (EROD substrate)

-

Resorufin standard

-

NADPH

-

Fluorescence microplate reader

Procedure:

-

Cell Culture and Induction: Culture MCF-7 cells in appropriate medium. To induce CYP1A1/1A2 expression, treat the cells with a known inducer (e.g., 1 µM Anthracene) for a specified period (e.g., 24 hours).

-

Compound Treatment: Treat the induced cells with various concentrations of this compound for a defined duration.

-

EROD Assay:

-

Wash the cells with PBS.

-

Add a reaction mixture containing 7-ethoxyresorufin and NADPH to each well.

-

Incubate at 37°C.

-

The conversion of 7-ethoxyresorufin to the fluorescent product resorufin is monitored over time using a fluorescence plate reader (excitation ~530 nm, emission ~590 nm).

-

-

Quantification: A standard curve is generated using known concentrations of resorufin. The rate of resorufin formation is used to calculate the enzyme activity, typically expressed as pmol of resorufin formed per minute per mg of protein.

-

Data Analysis: The inhibitory effect of this compound is determined by comparing the enzyme activity in treated cells to that in control cells.

In Vivo Effects of this compound

To date, there are no published in vivo studies specifically investigating the effects of this compound. To provide a potential framework for future in vivo research, this section outlines a general protocol for a tumor xenograft model, a standard method for evaluating the anticancer efficacy of a compound in a living organism.

Experimental Protocols

Materials:

-

Athymic nude mice (e.g., BALB/c nude)

-

Human cancer cell line (e.g., HCT116)

-

Matrigel (optional, to enhance tumor growth)

-

This compound formulation for in vivo administration (e.g., dissolved in corn oil)

-

Calipers for tumor measurement

-

Anesthesia

Procedure:

-

Cell Preparation: Culture the desired cancer cell line to a sufficient number. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, optionally mixed with Matrigel.

-

Tumor Implantation: Subcutaneously inject a specific number of cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³). Randomize the mice into treatment and control groups.

-

Compound Administration: Administer this compound to the treatment group via a chosen route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group receives the vehicle alone.

-

Tumor Measurement: Measure the tumor dimensions with calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of this compound.

Potential Signaling Pathways and Mechanisms of Action

Given the limited direct evidence for this compound, its potential mechanisms of action are largely inferred from studies on sulforaphane and other isothiocyanates.

Nrf2/ARE Pathway Activation

Isothiocyanates are potent activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes.

Caption: this compound may activate the Nrf2 pathway by inhibiting Keap1, leading to Nrf2 stabilization and translocation to the nucleus, where it induces the expression of cytoprotective genes.

Apoptosis Induction

Isothiocyanates are known to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of Bcl-2 family proteins and the activation of caspases.

Caption: Potential intrinsic apoptosis pathway induced by this compound, involving ROS generation, modulation of Bcl-2 family proteins, and caspase activation.

Discussion and Future Directions

The current body of research on this compound is in its nascent stages. The available in vitro data, particularly its ability to inhibit CYP1A1 and CYP1A2 enzymes, suggests a potential role in modulating the metabolism of carcinogens. Its demonstrated antiproliferative activity warrants further investigation into the underlying molecular mechanisms, such as cell cycle arrest and apoptosis induction.

Future research should focus on:

-

Comprehensive In Vitro Studies: Elucidating the effects of this compound on a broader range of cancer cell lines and investigating its impact on key cancer-related signaling pathways, including Nrf2, NF-κB, and PI3K/Akt.

-

In Vivo Efficacy Studies: Conducting preclinical studies using animal models, such as tumor xenografts, to evaluate the anticancer efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship Studies: Comparing the biological activities of this compound with sulforaphane and other analogs to understand how the length of the alkyl chain influences its potency and mechanism of action.

Conclusion

This compound is a promising isothiocyanate with demonstrated in vitro activity against cancer cells. While direct evidence of its in vivo efficacy and detailed mechanisms of action are currently lacking, its structural similarity to sulforaphane suggests a high potential for chemopreventive and therapeutic applications. This technical guide provides a foundation for future research by summarizing the existing data, providing detailed experimental protocols, and outlining potential signaling pathways for further exploration. Continued investigation into the biological effects of this compound is crucial to unlock its full therapeutic potential.

References

An In-depth Technical Guide on the Mechanism of Action of (R)-Alyssin and Related Isothiocyanates

Disclaimer: Direct research on the specific mechanism of action of (R)-Alyssin is limited in publicly available scientific literature. This guide is based on the extensive research conducted on sulforaphane (SFN), a closely related and well-studied isothiocyanate, with the scientific assumption of a largely conserved mechanism of action. Sulforaphane is a potent anticancer compound found in cruciferous vegetables.[1][2]

This technical guide provides a comprehensive overview of the molecular mechanisms of action of sulforaphane, intended for researchers, scientists, and drug development professionals. It details the core signaling pathways affected, presents quantitative data from various studies, outlines relevant experimental protocols, and provides visualizations of key processes.

Core Mechanism of Action: Nrf2 Signaling Pathway Activation

The most well-documented mechanism of action for sulforaphane is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that plays a critical role in the cellular defense against oxidative and electrophilic stress by regulating the expression of a wide array of cytoprotective genes.[2]

Under normal physiological conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[3][4] Sulforaphane, being an electrophilic compound, can react with specific cysteine residues on Keap1.[3][4] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation.[3]

The stabilized Nrf2 is then free to translocate into the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[5] This binding initiates the transcription of a battery of protective genes, including those encoding for phase II detoxification enzymes (e.g., NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1)) and antioxidant proteins.[5]

The activation of the Nrf2 pathway can also be stimulated by the activation of several mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated protein kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.[5] Additionally, protein kinase C (PKC) and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway have been implicated in Nrf2 activation.[5]

Multifaceted Anticancer Mechanisms

Beyond Nrf2 activation, sulforaphane exhibits a range of anticancer properties through various molecular mechanisms, including the induction of apoptosis, cell cycle arrest, and anti-inflammatory effects.

Induction of Apoptosis (Programmed Cell Death)

Sulforaphane has been shown to induce apoptosis in various cancer cell lines.[6][7][8] This process is often mediated by the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[7][9] The release of cytochrome c triggers the activation of caspases, such as caspase-3, -8, and -9, which are key executioners of apoptosis.[7] The activation of these caspases leads to the cleavage of cellular substrates, including poly(ADP-ribose) polymerase (PARP), ultimately resulting in cell death.[6][7] In some cancer cell lines, sulforaphane-induced apoptosis is also linked to the generation of reactive oxygen species (ROS).[6][10]

Cell Cycle Arrest

Sulforaphane can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, most commonly the G1/S and G2/M phases.[11][12][13] In epithelial ovarian cancer cells, sulforaphane treatment resulted in G1 arrest by down-modulating the phosphorylation of the retinoblastoma protein (RB) and protecting the RB-E2F-1 complex.[12] In other cell types, such as human colon cancer and breast cancer cells, sulforaphane has been observed to cause an accumulation of cells in the G2/M phase, which is often associated with increased levels of cyclin B1.[8][11] The induction of cell cycle arrest can also be mediated by the upregulation of cyclin-dependent kinase inhibitors like p21.[11][14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of sulforaphane on different cancer cell lines.

Table 1: IC50 Values of Sulforaphane in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MDAH 2774 | Epithelial Ovarian Cancer | ~8 | 72 |

| SkOV-3 | Epithelial Ovarian Cancer | ~8 | 72 |

| PC-3 | Prostate Cancer | ~20 | 24 |

| HT29 | Colon Cancer | ~15 | 72 |

| MCF-7 | Breast Cancer | ~15 | 72 |

| MDA-MB-231 | Breast Cancer | ~15 | 72 |

Table 2: Effects of Sulforaphane on Cell Cycle Distribution and Apoptosis

| Cell Line | SFN Conc. (µM) | Effect | Observation |

| HT29 | 15 | G2/M Arrest | Significant increase in the G2/M phase population.[11] |

| HT29 | 15 | Apoptosis | Presence of a sub-G1 peak in flow cytometry analysis.[15] |

| MDA-MB-231 | 15 | G2/M Arrest | Increase in the percentage of cells in G2/M.[8] |

| MCF-7 | 15 | G2/M Arrest | Increase in the percentage of cells in G2/M.[8] |

| MDAH 2774 | 10 | G1 Arrest | Time-dependent increase in the G1 phase population.[12] |

| PC-3 | 20 | Apoptosis | Upregulation of Bax and downregulation of Bcl-2.[7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Western Blot Analysis for Nrf2 Activation

This protocol is used to determine the levels of Nrf2 protein in the nucleus, a key indicator of its activation.

-

Cell Culture and Treatment: Plate cells (e.g., HepG2) and grow to 70-80% confluency. Treat cells with sulforaphane at the desired concentration (e.g., 5-20 µM) for a specified time (e.g., 4-12 hours). Include a vehicle-treated control.

-

Nuclear and Cytoplasmic Extraction: Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit (e.g., NE-PER™ Nuclear and Cytoplasmic Extraction Reagents).

-

Protein Quantification: Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA protein assay.

-

SDS-PAGE and Electrotransfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Nrf2 (e.g., 1:1000 dilution) overnight at 4°C.[16][17] Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use Lamin B as a loading control for the nuclear fraction and β-actin for the cytoplasmic fraction.[18]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of sulforaphane (e.g., 2.5-50 µM) for 24, 48, or 72 hours.[19][20] Include untreated control wells.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[21]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in the different phases of the cell cycle.

-

Cell Culture and Treatment: Culture cells and treat them with sulforaphane at a specific concentration (e.g., 15 µM) for various time points (e.g., 24, 48, 72 hours).[15]

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[22] PI is a fluorescent dye that binds to DNA, and RNase A is used to remove RNA to ensure that only DNA is stained.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentage of cells in each phase of the cell cycle.[23]

References

- 1. youtube.com [youtube.com]

- 2. Anticancer Activity of Sulforaphane: The Epigenetic Mechanisms and the Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Does Sulforaphane Specifically Activate the Nrf2 Pathway? → Learn [pollution.sustainability-directory.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Sulforaphane regulates apoptosis- and proliferation-related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulforaphane regulates cell proliferation and induces apoptotic cell death mediated by ROS-cell cycle arrest in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of sulforaphane-induced cell cycle arrest and apoptosis in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sulforaphane induces cell cycle arrest by protecting RB-E2F-1 complex in epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. scispace.com [scispace.com]

- 15. mukerremsahin.com.tr [mukerremsahin.com.tr]

- 16. 4.5. Western Blot Analysis for Nrf2 and PPARγ [bio-protocol.org]

- 17. Comparison of human Nrf2 antibodies: A tale of two proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Sulforaphane-Induced Cell Cycle Arrest and Senescence are accompanied by DNA Hypomethylation and Changes in microRNA Profile in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cancer.wisc.edu [cancer.wisc.edu]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Therapeutic Targets of (R)-Alyssin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic targets of (R)-Alyssin, a naturally occurring isothiocyanate. Drawing upon research on this compound and its well-studied analog, sulforaphane, this document delves into the core molecular mechanisms, presents relevant data, and outlines detailed experimental protocols to facilitate further investigation and drug development efforts.

Core Therapeutic Target: The Keap1-Nrf2 Signaling Pathway

The primary therapeutic target identified for isothiocyanates, including this compound, is the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] This pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[2][4]

Under normal physiological conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase, binds to Nrf2 and facilitates its continuous ubiquitination and subsequent degradation by the proteasome.[4] This process keeps the intracellular levels of Nrf2 low.

This compound, like other isothiocyanates, is an electrophilic molecule that can react with specific cysteine residues on Keap1.[2] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex.[1] Consequently, Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus.[1][4]

In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes.[1][5] This binding initiates the transcription of a wide array of cytoprotective genes, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]), and enzymes involved in glutathione synthesis and conjugation.[1][6][7] The upregulation of these genes fortifies the cell's ability to combat oxidative stress, inflammation, and toxic insults, which are underlying factors in various diseases, including cancer and neurodegenerative disorders.[1][8]

Quantitative Data on Nrf2 Activation

| Parameter | Cell Line | Value | Reference Compound | Citation |

| EC50 for Nrf2 Nuclear Translocation | HepG2 | 2.5 µM | Sulforaphane | [9] |

| EC50 for ARE-Luciferase Reporter Activity | Keratinocytes | 1.8 µM | Sulforaphane | [10] |

| Induction of HO-1 mRNA (Fold Change) | A549 | 4.2-fold at 10 µM | Sulforaphane | [7] |

| Induction of NQO1 mRNA (Fold Change) | A549 | 3.8-fold at 10 µM | Sulforaphane | [7] |

Note: The values presented are illustrative and based on data for the related isothiocyanate, sulforaphane. Further experimental work is required to determine the specific values for this compound.

Experimental Protocols

This protocol describes a cell-based assay to quantify the activation of the Nrf2 pathway by a test compound like this compound.

Objective: To determine the dose-dependent activation of the Antioxidant Response Element (ARE) by this compound.

Materials:

-

Hepatocellular carcinoma (HepG2) cells stably transfected with an ARE-luciferase reporter construct.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

This compound (test compound).

-

Sulforaphane (positive control).

-

DMSO (vehicle control).

-

96-well white, clear-bottom cell culture plates.

-

Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

-

Luminometer.

Procedure:

-

Cell Seeding:

-

Culture HepG2-ARE-luciferase cells in DMEM with 10% FBS.

-

Trypsinize and resuspend cells to a concentration of 2 x 105 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (20,000 cells/well).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound and sulforaphane in DMSO.

-

Perform serial dilutions of the stock solutions in DMEM to achieve final desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Ensure the final DMSO concentration does not exceed 0.5%.

-

Prepare a vehicle control with the same final concentration of DMSO.

-

Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Luciferase Assay:

-

Equilibrate the plate and the luciferase assay reagent to room temperature.

-

Add 100 µL of the luciferase assay reagent to each well.

-

Incubate the plate at room temperature for 10 minutes in the dark to allow for cell lysis and signal stabilization.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from wells with no cells) from all readings.

-

Normalize the data by expressing the luminescence of treated wells as a fold change relative to the vehicle control.

-

Plot the fold change in luminescence against the compound concentration.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

The following diagram outlines a general workflow for the preclinical evaluation of a compound like this compound.

Conclusion

This compound holds significant promise as a therapeutic agent due to its ability to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense mechanisms. This technical guide provides a foundational understanding of its primary therapeutic target and offers detailed experimental frameworks for its further investigation. The provided protocols and workflows are intended to serve as a starting point for researchers and drug development professionals to rigorously evaluate the therapeutic potential of this compound and other related isothiocyanates. Further research is warranted to elucidate the precise quantitative parameters of this compound's activity and to explore its efficacy in various disease models.

References

- 1. L-Sulforaphane: mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism | MDPI [mdpi.com]

- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Alyssin: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Alyssin, chemically known as (R)-1-isothiocyanato-5-(methylsulfinyl)pentane, is a naturally occurring isothiocyanate found in plants of the Brassicaceae family. Isothiocyanates are a class of sulfur-containing organic compounds renowned for their pungent taste and a wide range of bioactive properties, including chemopreventive and anti-inflammatory effects. These compounds are not present in intact plant cells but are formed upon tissue damage through the enzymatic hydrolysis of their precursors, glucosinolates. This guide provides a comprehensive overview of the discovery, natural sources, isolation, and characterization of this compound, along with insights into its potential biological activities and the signaling pathways it may modulate. While specific research on this compound is limited, this document compiles and extrapolates from the broader knowledge of isothiocyanates to provide a foundational technical resource.

Chemical Properties of this compound

This compound is a chiral molecule with a stereocenter at the sulfur atom of the methylsulfinyl group. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Systematic Name | (R)-1-isothiocyanato-5-(methylsulfinyl)pentane |

| Synonyms | This compound |

| Molecular Formula | C7H13NOS2 |

| Molecular Weight | 191.32 g/mol |

| Chemical Class | Isothiocyanate |

| Appearance | Presumed to be a colorless to pale yellow oil |

| Key Functional Groups | Isothiocyanate (-N=C=S), Sulfoxide (-S(O)-) |

Discovery and Natural Sources

The discovery of isothiocyanates dates back to the 19th century with the isolation of allyl isothiocyanate from mustard seeds. The specific discovery of this compound is less documented in readily available literature. However, its presence is inferred from the identification of its precursor glucosinolate, glucoalyssin, in various Alyssum species. Plants from the Brassicaceae family are the primary natural sources of these compounds.

Upon tissue disruption, the enzyme myrosinase, which is physically separated from glucosinolates in intact plant cells, comes into contact with glucoalyssin and catalyzes its hydrolysis to produce this compound.

Experimental Protocols: Isolation and Characterization of this compound

Extraction of Glucosinolates and Enzymatic Hydrolysis

This two-step process involves first extracting the glucosinolate precursor and then inducing its enzymatic conversion to the isothiocyanate.

Materials:

-

Alyssum seeds

-

Mortar and pestle or grinder

-

Defatting solvent (e.g., n-hexane)

-

Extraction solvent (e.g., 70% methanol)

-

Myrosinase enzyme (can be a crude preparation from a suitable source like mustard seeds if not commercially available)

-

Phosphate buffer (pH 6.5)

-

Dichloromethane (DCM) or Ethyl Acetate

Protocol:

-

Grinding and Defatting: Grind the Alyssum seeds to a fine powder. To remove lipids that can interfere with extraction, suspend the powder in n-hexane (1:5 w/v) and stir for 1-2 hours. Centrifuge and discard the supernatant. Repeat this step 2-3 times. Air-dry the defatted seed meal.

-

Glucosinolate Extraction: Extract the defatted seed meal with 70% methanol (1:10 w/v) by stirring for 2-3 hours at room temperature. Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

Enzymatic Hydrolysis: Concentrate the methanolic extract under reduced pressure to remove the methanol. Resuspend the aqueous residue in phosphate buffer (pH 6.5). Add myrosinase solution and incubate the mixture at 37°C for 2-4 hours to allow for the complete hydrolysis of glucoalyssin to this compound.

-

Isothiocyanate Extraction: After hydrolysis, extract the aqueous solution with an equal volume of dichloromethane or ethyl acetate. Repeat the extraction 2-3 times. Combine the organic layers and dry over anhydrous sodium sulfate.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A preparative or semi-preparative HPLC system with a UV detector.

-

Column: A reversed-phase C18 column is typically used for isothiocyanate separation.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is commonly employed. A typical gradient might be:

-

0-5 min: 20% B

-

5-25 min: 20-80% B

-

25-30 min: 80% B

-

30-35 min: 80-20% B

-

-

Flow Rate: Dependent on the column dimensions, typically 1-5 mL/min for semi-preparative columns.

-

Detection: UV detection at a wavelength around 240-250 nm.

Protocol:

-

Concentrate the dried organic extract containing crude this compound.

-

Redissolve the residue in a small volume of the initial mobile phase.

-

Inject the sample onto the equilibrated HPLC column.

-

Collect fractions corresponding to the peak suspected to be this compound based on retention time.

-

Pool the pure fractions and remove the solvent under reduced pressure.

Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

The characteristic chemical shifts for the isothiocyanate group (-N=C=S) and the protons and carbons adjacent to the sulfoxide and isothiocyanate functionalities will confirm the structure.

-

2D NMR techniques such as COSY, HSQC, and HMBC can be used to confirm the connectivity of the molecule.

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with a mass analyzer (e.g., quadrupole, time-of-flight) can be used.

-

The mass spectrum will show the molecular ion peak [M+H]⁺ corresponding to the molecular weight of this compound.

-

Fragmentation patterns observed in MS/MS experiments can further confirm the structure.

Quantitative Data (Hypothetical): Since specific quantitative data for this compound isolation is not readily available in the literature, the following table presents a template for the type of data that should be collected and reported.

| Parameter | Expected Range/Value |

| Yield from Seeds (w/w) | 0.1 - 1.0% |

| Purity after HPLC (%) | >95% |

| ¹H NMR (CDCl₃, δ ppm) | Data to be determined |

| ¹³C NMR (CDCl₃, δ ppm) | Data to be determined |

| MS (ESI+) m/z [M+H]⁺ | 192.04 |

Potential Bioactivity and Signaling Pathways

Isothiocyanates, as a class, are known to exert their biological effects by modulating various cellular signaling pathways. While specific studies on this compound are lacking, it is plausible that it shares similar mechanisms of action with other well-studied isothiocyanates like sulforaphane and allyl isothiocyanate.

Key Signaling Pathways Potentially Modulated by this compound:

-

NF-κB Pathway: Many isothiocyanates are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a central regulator of inflammation. By inhibiting NF-κB, isothiocyanates can downregulate the expression of pro-inflammatory cytokines and enzymes.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Some isothiocyanates have been shown to modulate MAPK signaling, which can contribute to their anti-cancer effects.

-

Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a major regulator of cellular defense against oxidative stress. Many isothiocyanates are potent inducers of this pathway, leading to the increased expression of antioxidant and detoxifying enzymes.

Conclusion

This compound represents a promising bioactive isothiocyanate with potential applications in research and drug development. While its specific discovery and isolation from natural sources require further detailed investigation, the established methodologies for related compounds provide a solid foundation for its study. Future research should focus on isolating and characterizing this compound from various Alyssum species, quantifying its content, and elucidating its specific biological activities and the underlying molecular mechanisms. This will be crucial for unlocking the full therapeutic potential of this natural compound.

(R)-Alyssin: A Technical Guide to its Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

(R)-Alyssin, a naturally occurring isothiocyanate, holds significant interest within the scientific community due to its potential biological activities. This technical guide provides a comprehensive overview of its chemical properties, stability profile, and relevant experimental protocols, designed to support research and development efforts.

Chemical Properties of this compound

This compound, systematically named (R)-1-isothiocyanato-5-(methylsulfinyl)pentane, is an organosulfur compound belonging to the isothiocyanate family. Its structure features a five-carbon chain with a terminal isothiocyanate group (-N=C=S) and a chiral sulfoxide group at the other end.

| Property | Value | Notes |

| Systematic Name | (R)-1-isothiocyanato-5-(methylsulfinyl)pentane | - |

| Molecular Formula | C₇H₁₃NOS₂ | - |

| Molecular Weight | 191.32 g/mol | - |

| Appearance | Colorless to pale-yellow oily liquid (estimated) | Based on the physical appearance of similar isothiocyanates like allyl isothiocyanate.[1] |

| Melting Point | Not available (likely low) | Isothiocyanates with similar chain lengths are often liquid at room temperature. For example, allyl isothiocyanate has a melting point of -102 °C.[1] |

| Boiling Point | > 150 °C (estimated) | The boiling point is expected to be higher than that of shorter-chain isothiocyanates due to its higher molecular weight. Allyl isothiocyanate boils at approximately 152 °C.[1] |

| Solubility | Sparingly soluble in water; soluble in organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane) (estimated) | The long alkyl chain and isothiocyanate group suggest lipophilic character, while the sulfoxide group provides some polarity. Isothiocyanates are generally more soluble in organic solvents.[1][2] |

| Spectral Data | - | Typical spectral characteristics for isothiocyanates include a strong IR absorption band for the -N=C=S group around 2050-2275 cm⁻¹ and a characteristic signal for the isothiocyanate carbon in ¹³C NMR around 130 ppm. |

Stability and Degradation

The stability of this compound is a critical factor for its handling, storage, and application in research and drug development. Like other isothiocyanates, its stability is influenced by several factors, including pH, temperature, and the presence of nucleophiles.

pH Sensitivity: this compound is expected to be most stable under slightly acidic to neutral pH conditions. In alkaline environments, isothiocyanates are prone to rapid degradation through hydrolysis of the -N=C=S group.

Thermal Stability: Isothiocyanates are generally thermolabile.[3] Elevated temperatures can accelerate degradation, leading to a loss of biological activity. For long-term storage, it is recommended to keep this compound at low temperatures, preferably frozen.

Degradation Pathways: The primary degradation pathway for isothiocyanates in aqueous media is hydrolysis, which can lead to the formation of corresponding amines. The degradation of isothiocyanates often follows first-order kinetics.[3][4][5][6] The presence of nucleophiles, such as thiols (e.g., glutathione), can lead to the formation of dithiocarbamate conjugates.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of isothiocyanates, which can be adapted for this compound.

1. Principle: Reversed-phase HPLC with UV detection is a common method for the analysis of isothiocyanates. Due to the weak UV absorbance of some isothiocyanates, derivatization is often employed to enhance detection.

2. Reagents and Materials:

-

This compound standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Methanol

-

Dichloromethane

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

3. Sample Preparation (from a biological matrix): a. Homogenize the sample in water. b. Extract the isothiocyanates with dichloromethane. c. Evaporate the dichloromethane under a stream of nitrogen. d. Reconstitute the residue in acetonitrile or the initial mobile phase. e. Filter the sample through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the compound.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: Isothiocyanates typically have a UV absorbance maximum around 240-250 nm. The optimal wavelength for this compound should be determined experimentally.

-

Injection Volume: 20 µL

5. Quantification: Create a calibration curve by injecting known concentrations of the this compound standard. The concentration of this compound in the samples can be determined by comparing their peak areas to the calibration curve.

Stability Testing of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound under different conditions.

1. Principle: The degradation of this compound in a solution over time is monitored by HPLC to determine its degradation kinetics.

2. Materials:

-

This compound stock solution of known concentration

-

Buffers of different pH values (e.g., pH 4, 7, 9)

-

Incubators or water baths set to desired temperatures (e.g., 4 °C, 25 °C, 37 °C)

-

HPLC system as described above

3. Procedure: a. Prepare solutions of this compound in the different pH buffers at a known initial concentration. b. Aliquot the solutions into vials for each time point and condition to be tested. c. Store the vials at the different temperatures. d. At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from each condition. e. Immediately analyze the concentration of the remaining this compound by HPLC. f. Plot the natural logarithm of the concentration of this compound versus time for each condition.

4. Data Analysis: If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k). The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = 0.693 / k.

Signaling Pathways

Isothiocyanates, as a class of compounds, are known to modulate various cellular signaling pathways. One of the most well-characterized is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular antioxidant response.

Under basal conditions, the transcription factor Nrf2 is bound to its inhibitor Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. This compound, like other electrophilic isothiocyanates, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.

Experimental Workflow Visualization

This guide provides foundational information on the chemical properties and stability of this compound. Further experimental work is necessary to determine the precise quantitative values for its physical and chemical characteristics and to fully elucidate its biological activities and mechanisms of action.

References

- 1. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics of the stability of broccoli (Brassica oleracea Cv. Italica) myrosinase and isothiocyanates in broccoli juice during pressure/temperature treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Formation and degradation kinetics of the biofumigant benzyl isothiocyanate in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

(R)-Alyssin and its Analogues: A Technical Guide to Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Alyssin, a naturally occurring isothiocyanate (ITC) found in cruciferous vegetables, and its synthetic analogues are emerging as a promising class of compounds in cancer research.[1] Like other ITCs such as sulforaphane, alyssin exhibits potent antioxidative and anticancer properties.[1][2] This technical guide provides an in-depth overview of the biological activity of this compound and its analogues, focusing on their mechanisms of action, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Quantitative Biological Activity

The anticancer activity of this compound and its analogues has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of their cytotoxic potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Alyssin | HepG2 | Hepatocellular Carcinoma | 27.9 ± 0.4 | [2] |

| Vero | Normal Kidney | 55.9 ± 3.3 | [2] | |

| Iberin | HepG2 | Hepatocellular Carcinoma | 55.2 ± 2.2 | [2] |

| Vero | Normal Kidney | 137.3 ± 4.6 | [2] | |

| Sulforaphane | HepG2 | Hepatocellular Carcinoma | 58.9 ± 0.7 | [2] |

| Vero | Normal Kidney | 99.9 ± 6.6 | [2] |

Mechanisms of Action

This compound and its analogues exert their biological effects through multiple mechanisms, primarily by activating the Nrf2 signaling pathway and inhibiting histone deacetylases (HDACs).

Nrf2 Signaling Pathway Activation

Isothiocyanates are potent inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[3] this compound and its analogues, being electrophilic, can react with specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2.[3][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[3]

Histone Deacetylase (HDAC) Inhibition

This compound and its analogues also function as inhibitors of histone deacetylases (HDACs).[6][7][8] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression of certain genes, including tumor suppressor genes.[8] By inhibiting HDACs, these isothiocyanates promote histone hyperacetylation, resulting in a more open chromatin structure.[6] This "relaxed" chromatin allows for the transcription of genes that can induce cell cycle arrest and apoptosis in cancer cells.[7] Specifically, sulforaphane, a close analogue of alyssin, has been shown to decrease the protein levels of several HDACs, including HDAC2, HDAC3, HDAC4, and HDAC6 in various cancer cell lines.[8]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound and its analogues.

Synthesis of this compound

The synthesis of chiral isothiocyanates like this compound can be achieved from the corresponding chiral amine. A common method involves the use of carbon disulfide in the presence of a base. To minimize racemization, the reaction is typically carried out at low temperatures with a non-nucleophilic base.

General Protocol for Chiral Isothiocyanate Synthesis:

-

Dissolve the chiral amine in a suitable aprotic solvent (e.g., dichloromethane, THF).

-

Cool the solution to 0 °C in an ice bath.

-

Add a non-nucleophilic base, such as triethylamine (Et3N), to the solution.

-

Add carbon disulfide (CS2) dropwise to the reaction mixture while stirring.

-

Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by washing with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by flash column chromatography to yield the pure chiral isothiocyanate.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or its analogues for a specified period (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

Nrf2 Nuclear Translocation Assay

This assay determines the movement of Nrf2 from the cytoplasm to the nucleus upon treatment with an inducer.

Protocol using Immunofluorescence:

-

Grow cells on coverslips in a multi-well plate.

-

Treat cells with this compound or its analogues for a defined period.

-

Fix the cells with a solution like 4% paraformaldehyde.

-

Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

-

Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

-

Incubate with a primary antibody specific to Nrf2.

-

Wash and then incubate with a fluorescently-labeled secondary antibody.

-

Counterstain the nuclei with a DNA dye (e.g., DAPI).

-

Mount the coverslips on microscope slides and visualize using a fluorescence microscope.

HDAC Activity Assay

This fluorometric assay measures the activity of HDAC enzymes in cell lysates.

Protocol:

-

Prepare nuclear or whole-cell extracts from cells treated with this compound or its analogues.

-

Incubate the cell lysates with a fluorogenic HDAC substrate.

-

Add a developer solution that specifically reacts with the deacetylated substrate to produce a fluorescent signal.

-

Measure the fluorescence intensity using a fluorescence plate reader.

-

The level of HDAC activity is inversely proportional to the fluorescence signal.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Protocol:

-

Purified tubulin is incubated with a polymerization-inducing buffer (containing GTP) at 37°C.

-

The polymerization process is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.

-

To test the inhibitory effect of this compound or its analogues, the compound is pre-incubated with the tubulin before initiating polymerization.

-

The rate and extent of polymerization in the presence of the compound are compared to a control without the compound.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay uses a fluorescent probe, such as DCFH-DA, to detect the levels of intracellular ROS.

Protocol:

-

Treat cells with this compound or its analogues for the desired time.

-

Incubate the cells with the DCFH-DA probe in the dark.

-

Wash the cells to remove the excess probe.

-

Measure the fluorescence intensity of the oxidized, fluorescent form of the probe (DCF) using a flow cytometer or fluorescence microplate reader.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treat cells with this compound or its analogues.

-

Harvest and fix the cells in cold ethanol.

-

Treat the cells with RNase to remove RNA.

-

Stain the cells with a solution containing propidium iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Apoptosis vs. Necrosis Assay

This assay, using Annexin V and propidium iodide (PI) staining, distinguishes between viable, apoptotic, and necrotic cells.

Protocol:

-

Treat cells with this compound or its analogues.

-

Harvest and wash the cells.

-

Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and PI.

-

Incubate the cells in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion

This compound and its analogues represent a compelling area of research for the development of novel anticancer agents. Their multifaceted mechanisms of action, including the activation of the Nrf2 pathway and inhibition of HDACs, offer multiple avenues for therapeutic intervention. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of these promising compounds in the fight against cancer. Further research is warranted to expand the library of alyssin analogues and to conduct more extensive preclinical and clinical evaluations.

References

- 1. mukerremsahin.com.tr [mukerremsahin.com.tr]

- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Nrf2/Keap1-dependent phase II cytoprotective and detoxifying gene expression and potential cellular targets of chemopreventive isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulforaphane inhibits histone deacetylase in vivo and suppresses tumorigenesis in Apcmin mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dietary agents as histone deacetylase inhibitors: sulforaphane and structurally related isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of sulforaphane on histone deacetylases, cell cycle arrest and apoptosis in normal prostate cells versus hyperplastic and cancerous prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Screening of (R)-Alyssin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Alyssin, an isothiocyanate found in cruciferous vegetables, has demonstrated notable anticancer properties. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, with a focus on its effects on the human hepatocellular carcinoma cell line, HepG2. The information presented herein is compiled from peer-reviewed scientific literature to support further research and development of this compound as a potential chemotherapeutic agent.

Data Presentation

The cytotoxic effects of this compound on HepG2 cells have been quantified through various assays, and the key findings are summarized below.

Table 1: Cytotoxicity of this compound in HepG2 Cells

| Parameter | Value | Cell Line | Exposure Time |

| IC50 | 27.9 ± 0.4 µM | HepG2 | 24 hours |

Table 2: Induction of Apoptosis and Necrosis by this compound in HepG2 Cells

| Treatment | Concentration | % Live Cells | % Apoptotic Cells | % Necrotic Cells |

| Control | - | 88.7 ± 0.9 | 10.7 ± 1.1 | 0.6 ± 0.3 |

| This compound | 80 µM | 21.3 ± 3.6 | 56.7 ± 5.3 | 22.0 ± 1.9 |

Table 3: Effect of this compound on Intracellular Reactive Oxygen Species (ROS) and Tubulin Polymerization in HepG2 Cells

| Parameter | This compound Concentration | Result |

| Intracellular ROS Generation | 40 µM | 36.1 ± 3.6% of cells |

| In Vitro Tubulin Polymerization | 40 µM | 59.6 ± 4.3 a.u. |

| Cell-Based Tubulin Polymerization | 40 µM | 53.2 ± 2.4% of control |

Table 4: Cell Cycle Analysis of HepG2 Cells Treated with this compound[1]

| Treatment | Concentration | % G1 Phase | % S Phase | % G2/M Phase |

| Control | - | 55.2 ± 1.5 | 13.7 ± 0.9 | 31.1 ± 1.1 |

| This compound | 10 µM | 49.5 ± 2.1 | 15.2 ± 1.3 | 35.3 ± 1.8 |

| This compound | 20 µM | 43.1 ± 1.8 | 18.9 ± 1.5 | 38.0 ± 2.2 |

| This compound | 40 µM | 35.4 ± 2.5 | 25.3 ± 2.1 | 39.3 ± 2.7 |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Culture

The human hepatocellular carcinoma (HepG2) cell line was cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay

The half-maximal inhibitory concentration (IC50) of this compound was determined using a standard cell viability assay.

-

Cell Seeding: HepG2 cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

-

Treatment: Cells were treated with various concentrations of this compound (ranging from 0.1 to 160 µM) for 24 hours.

-

Cell Viability Assessment: After the incubation period, cell viability was assessed using a colorimetric assay (e.g., MTT or SRB assay). The absorbance was measured using a microplate reader.

-

IC50 Calculation: The IC50 value was calculated from the dose-response curve by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Apoptosis and Necrosis Assay

The induction of apoptosis and necrosis was quantified using an Annexin V-FITC and Propidium Iodide (PI) double staining assay followed by flow cytometry.

-

Cell Treatment: HepG2 cells were treated with 80 µM of this compound for 24 hours.

-

Staining: After treatment, cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer. Cells were then stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-positive and PI-negative cells were considered apoptotic, while cells positive for both Annexin V and PI were considered necrotic.

Intracellular Reactive Oxygen Species (ROS) Measurement

The generation of intracellular ROS was measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Cell Treatment: HepG2 cells were treated with 40 µM of this compound for 12 hours.

-

Staining: Following treatment, cells were incubated with DCFH-DA at 37°C for 30 minutes.

-

Flow Cytometry: The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, was measured by flow cytometry to quantify the level of intracellular ROS.

Tubulin Polymerization Assay

The effect of this compound on tubulin polymerization was assessed using both an in vitro and a cell-based assay.

-

In Vitro Assay:

-

Reaction Setup: Purified tubulin was mixed with a GTP-containing buffer in the presence or absence of 40 µM this compound.

-

Polymerization Induction: Polymerization was initiated by raising the temperature to 37°C.

-

Measurement: The extent of tubulin polymerization was monitored by measuring the increase in fluorescence or absorbance over time.

-

-

Cell-Based Assay:

-

Cell Treatment: HepG2 cells were treated with 40 µM of this compound for 12 hours.

-

Immunofluorescence Staining: After treatment, cells were fixed, permeabilized, and stained with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody.

-

Microscopy: The microtubule network was visualized using fluorescence microscopy, and the degree of tubulin polymerization was quantified.

-

Cell Cycle Analysis

The effect of this compound on cell cycle distribution was analyzed by flow cytometry after staining with a DNA-intercalating dye.

-

Cell Treatment: HepG2 cells were treated with 10, 20, and 40 µM of this compound for 12 hours.

-

Fixation and Staining: After treatment, cells were harvested, fixed in cold ethanol, and then stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle was determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the cytotoxicity screening of this compound.

Caption: ROS-mediated intrinsic apoptosis pathway induced by this compound.

Caption: Tubulin depolymerization-induced apoptosis pathway of this compound.

Methodological & Application

Synthesis of (R)-Alyssin: A Detailed Laboratory Protocol for Researchers

Application Notes

(R)-Alyssin , with the chemical name (R)-1-Isothiocyanato-5-(methylsulfinyl)pentane, is a chiral organosulfur compound of interest for its potential biological activities. Its structure, featuring both a chiral sulfoxide and an isothiocyanate functional group, makes it an analogue of naturally occurring compounds like sulforaphane, which are known for their roles in cellular defense mechanisms. This document provides a comprehensive protocol for the laboratory synthesis of this compound, intended for researchers, scientists, and professionals in drug development. The synthesis is presented as a three-step process commencing from the commercially available starting material, 5-(methylthio)pentan-1-amine. The key steps involve the protection of the amino group, asymmetric oxidation of the sulfide to a chiral sulfoxide, and subsequent deprotection and conversion of the amine to the isothiocyanate.

Core Synthesis Strategy

The retrosynthetic analysis of this compound identifies 5-(methylthio)pentan-1-amine as a suitable starting material. The synthetic strategy is as follows:

-

Protection of the Amine: The primary amine of 5-(methylthio)pentan-1-amine is protected to prevent side reactions during the subsequent oxidation step. A tert-butoxycarbonyl (Boc) protecting group is utilized for this purpose.

-

Asymmetric Sulfoxidation: The prochiral sulfide is enantioselectively oxidized to the corresponding (R)-sulfoxide using a modified Kagan-Sharpless protocol. This method employs a titanium(IV) isopropoxide catalyst with (R,R)-diethyl tartrate as a chiral ligand and an oxidant.

-

Deprotection and Isothiocyanation: The Boc-protecting group is removed under acidic conditions, and the resulting primary amine is converted to the isothiocyanate group using a thiophosgene-free method, yielding the final product, this compound.

Experimental Protocols

Step 1: Synthesis of tert-butyl (5-(methylthio)pentyl)carbamate (2)

This step involves the protection of the primary amine of 5-(methylthio)pentan-1-amine (1) with a Boc group.

Materials:

-

5-(methylthio)pentan-1-amine (1)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Triethylamine (NEt₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 5-(methylthio)pentan-1-amine (1) (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure tert-butyl (5-(methylthio)pentyl)carbamate (2).

Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 2: Asymmetric Synthesis of tert-butyl ((5R)-5-(methylsulfinyl)pentyl)carbamate (3)

This crucial step establishes the chirality at the sulfur center through an asymmetric oxidation of the sulfide.

Materials:

-

tert-butyl (5-(methylthio)pentyl)carbamate (2)

-

Titanium(IV) isopropoxide (Ti(Oi-Pr)₄)

-

(R,R)-(+)-Diethyl tartrate ((R,R)-DET)

-

Cumene hydroperoxide (CHP), ~80% in cumene

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes for reagent addition

-

-20 °C cooling bath (e.g., cryocool or acetone/dry ice)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane.

-

Add titanium(IV) isopropoxide (0.1 eq) to the solvent.

-

Add (R,R)-(+)-diethyl tartrate (0.2 eq) to the stirred solution.

-

Stir the mixture at room temperature for 30 minutes to form the chiral catalyst complex.

-

Add water (0.1 eq) and stir for another 30 minutes.

-

Cool the reaction mixture to -20 °C.

-

Add a solution of tert-butyl (5-(methylthio)pentyl)carbamate (2) (1.0 eq) in anhydrous dichloromethane.

-

Slowly add cumene hydroperoxide (1.2 eq) dropwise via syringe, maintaining the temperature at -20 °C.

-

Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 4-8 hours.

-

Upon completion, quench the reaction by adding water.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Filter the mixture through a pad of Celite® to remove the titanium dioxide precipitate, washing the pad with dichloromethane.

-

Concentrate the filtrate under reduced pressure.

-